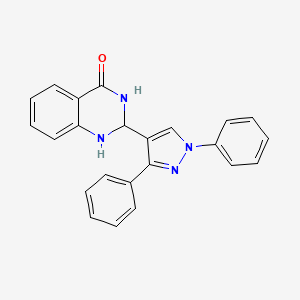
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which combines a pyrazole ring with a quinazolinone moiety, making it a versatile scaffold for various chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-aminobenzamide under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the formation of the quinazolinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can modify the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes . For instance, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or viral replication .
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core and exhibit similar biological activities.
Quinazolinone derivatives: Compounds with the quinazolinone scaffold are known for their diverse pharmacological properties.
Uniqueness
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its combined pyrazole and quinazolinone structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for drug discovery and development .
特性
分子式 |
C23H18N4O |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H18N4O/c28-23-18-13-7-8-14-20(18)24-22(25-23)19-15-27(17-11-5-2-6-12-17)26-21(19)16-9-3-1-4-10-16/h1-15,22,24H,(H,25,28) |
InChIキー |
CTHHXXYFGDTQHP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3NC4=CC=CC=C4C(=O)N3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)
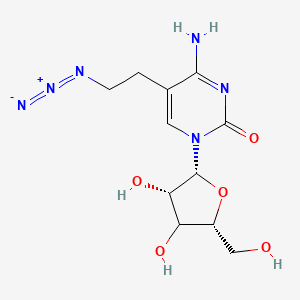


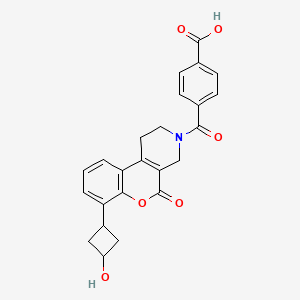
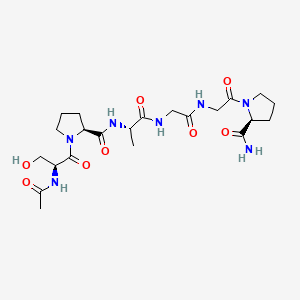
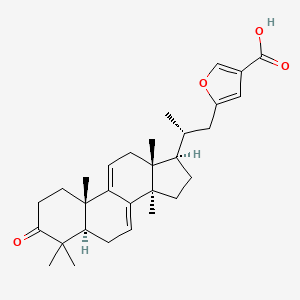

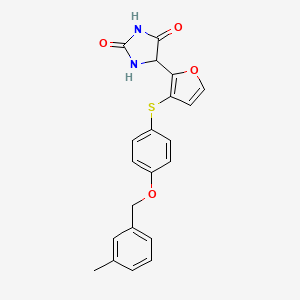
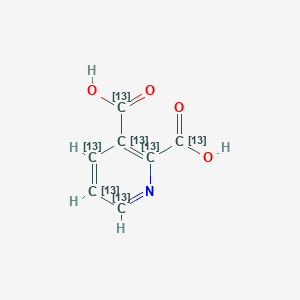

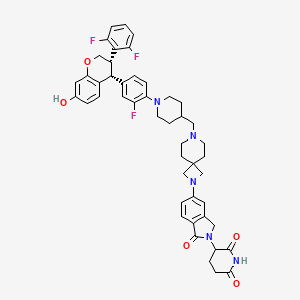
![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)
